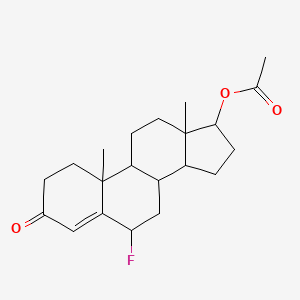

6-Fluoro-3-oxoandrost-4-en-17-yl acetate

Description

Properties

CAS No. |

855-55-0 |

|---|---|

Molecular Formula |

C21H29FO3 |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

(6-fluoro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate |

InChI |

InChI=1S/C21H29FO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3 |

InChI Key |

WPNUMSNCHRJGOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)F)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of 6 Fluoro 3 Oxoandrost 4 En 17 Yl Acetate and Its Analogs

Strategies for Stereoselective Fluorination of Androstane (B1237026) Scaffolds

The introduction of a fluorine atom at the C-6 position of the androstane scaffold is a critical step that significantly influences the biological activity of the resulting steroid. This transformation requires careful control of regioselectivity and stereochemistry.

Application of Electrophilic and Nucleophilic Fluorinating Agents in Steroid Synthesis

The synthesis of fluorinated steroids can be approached through various methods, primarily involving electrophilic and nucleophilic fluorinating agents. datapdf.com Electrophilic fluorination is a common and direct method for introducing fluorine into organic molecules. datapdf.com Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for this purpose due to their stability, ease of handling, and effectiveness in fluorinating a range of substrates, including steroidal enol acetates and silyl (B83357) enol ethers. datapdf.comresearchgate.netnih.govcore.ac.ukenamine.net These N-F type reagents are valued for their ability to deliver an electrophilic fluorine atom ("F+") under relatively mild conditions. datapdf.com For instance, the fluorination of testosterone (B1683101) dienol acetate (B1210297) with N-fluoropyridinium salts has been shown to produce the 6-fluoro compound in yields ranging from 55% to 72%. datapdf.com

Nucleophilic fluorination, on the other hand, typically involves the displacement of a leaving group by a fluoride (B91410) ion source. This method is also a viable route for the synthesis of fluorinated steroids. datapdf.com The choice between electrophilic and nucleophilic strategies often depends on the specific steroid substrate and the desired stereochemical outcome.

Regioselective and Stereocontrol Considerations in Fluorination at C-6 Position

Achieving regioselectivity and stereocontrol in the fluorination of the C-6 position of the androstane nucleus is a significant synthetic challenge. datapdf.com The reaction of steroidal enol acetates with electrophilic fluorinating agents like Selectfluor® is a facile method to produce α-fluoroketones. nih.govcore.ac.uk The fluorination of testosterone dienol acetate, for example, can yield the 6-fluoro derivative with a high α/β isomer ratio of 94:6. datapdf.com

Traditional methods for introducing fluorine at the C-6 position often involve converting the corresponding 3-ketosteroids into 3-enolates, which are then reacted with an electrophilic fluorine source. google.com However, these methods can lead to mixtures of 6α- and 6β-diastereomers that require separation. google.com More modern and stereoselective methods are continually being developed to overcome this challenge and provide a safe and effective route to specific 6-fluoro corticosteroids. google.com The stereochemical outcome of the fluorination can be influenced by factors such as the choice of fluorinating agent, the substrate's structure, and the reaction conditions.

Esterification and Derivatization Approaches at the C-17 Position

The C-17 position of the androstane scaffold, which bears a hydroxyl group in precursors like testosterone, is a key site for esterification and derivatization. These modifications are crucial for altering the pharmacokinetic and pharmacodynamic properties of the steroid.

The esterification of the 17β-hydroxyl group is a common strategy to create prodrugs of testosterone and its analogs. semanticscholar.org A straightforward method for this transformation involves reacting the steroid with an acyl chloride in the presence of a base, such as triethylamine, and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). semanticscholar.org For instance, testosterone can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to yield testosterone acetate. chemicalbook.com Microwave-assisted esterification has also been explored as an efficient method, significantly reducing reaction times. semanticscholar.org

Chemoenzymatic approaches, particularly using lipases, offer a green and highly selective alternative for the acylation of steroids. nih.govspringernature.com Lipases can catalyze acylation and alcoholysis reactions on androstanes with high regio- and stereoselectivity under mild conditions. nih.govspringernature.com This enzymatic method is advantageous for preparing a variety of acetyl and fatty acid derivatives of steroids, which often exhibit significant biological activity. nih.gov

Below is an interactive table summarizing various esterification methods for testosterone at the C-17 position:

| Method | Acylating Agent | Catalyst/Reagents | Solvent | Reaction Time | Yield | Reference |

| Classical Acylation | Acyl Chloride | Et3N, DMAP | CH2Cl2 | 24 h | 42-74% | semanticscholar.org |

| Pyridine Catalysis | Acetic Anhydride | Pyridine | - | Overnight | 99% | chemicalbook.com |

| Microwave-Assisted | Acetic Anhydride | p-TsOH | Semisolid | 2 min | - | semanticscholar.org |

| Lipase-Catalyzed | Vinyl Acetate | Lipase | Organic Solvent | - | - | nih.govnih.gov |

Synthetic Routes to Introduce and Modify the 3-Oxo and Δ4-Enone Systems

The 3-oxo-Δ4-enone functionality in Ring A is a hallmark of many biologically active steroids, including testosterone and its derivatives. The synthesis of this structural motif often involves selective oxidation and subsequent dehydrogenation.

Selective Oxidation and Dehydrogenation Reactions

The Oppenauer oxidation is a classic and gentle method for selectively oxidizing secondary alcohols to ketones, making it suitable for steroid synthesis. wikipedia.org This reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, in the presence of a ketone like acetone, which acts as the hydride acceptor. wikipedia.org It is particularly useful for the oxidation of acid-labile substrates. wikipedia.org

Formation of Conjugated Systems in Steroid Ring A

The following table provides an overview of reagents used for the formation of the 3-oxo-Δ4-enone system:

| Transformation | Reagent | Substrate Type | Reference |

| Oxidation | Oppenauer Oxidation (e.g., Aluminum isopropoxide/acetone) | 3-Hydroxy-Δ5-steroid | wikipedia.org |

| Dehydrogenation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 3-Oxo-5α-steroid | mdpi.com |

Advanced Chemical Transformations and Secosteroid Derivatization

The androstane skeleton, particularly when functionalized with a fluorine atom at the C6 position, serves as a versatile platform for advanced chemical transformations. The presence of the electron-withdrawing fluorine atom can significantly influence the reactivity of the A and B rings, particularly the Δ⁴-3-one system. Kinetic studies on the electrophilic fluorination of steroid enol esters, such as those derived from testosterone, show that reagents like Selectfluor™ (F-TEDA-BF₄) can introduce the fluorine atom, typically resulting in a mixture of 6α- and 6β-isomers. nih.gov The 6α-isomer is often the more thermodynamically stable and pharmacologically desired product, and reaction conditions can be optimized to favor its formation, sometimes involving an epimerization step. nih.govresearchgate.net

Further transformations can be applied to the 6-fluoro-androstane nucleus. For instance, methods developed for corticosteroids demonstrate that derivatization can include reactions at various positions, such as the introduction of a second fluorine atom at the C9 position after epoxide formation and subsequent ring-opening with hydrofluoric acid. google.com

A significant area of advanced transformation is the synthesis of secosteroids. Secosteroids are steroid derivatives in which one of the ring-to-ring bonds has been broken. This ring-opening transformation can lead to molecules with novel conformations and biological activities. Chemoenzymatic strategies have emerged as powerful tools for such modifications. researchgate.net A key reaction in the formation of 9,10-secosteroids is the C9-C10 bond cleavage, which can be achieved using enzymes like 3-ketosteroid 9α-hydroxylase (KSH). researchgate.net This biocatalyst performs a 9α-hydroxylation, which is followed by a fragmentation of the tetracyclic steroid core. researchgate.net While this has been demonstrated on various steroid substrates, the application to a 6-fluoro analog like 6-Fluoro-3-oxoandrost-4-en-17-yl acetate would represent a novel pathway to C-ring cleaved fluorinated secosteroids, combining the unique properties of fluorine with the conformational flexibility of a secosteroid framework.

Analytical Techniques for Structural Characterization in Synthetic Studies

The definitive structural elucidation of this compound and its derivatives relies on a combination of powerful spectroscopic and crystallographic techniques. These methods are essential for confirming the identity, purity, and stereochemistry of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most crucial tool for the structural characterization of fluorinated steroids in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: The proton spectrum provides information on the connectivity and stereochemistry of the molecule. Key diagnostic signals include the vinyl proton at C4, the H-17 proton shifted downfield by the acetate group, and the methyl singlets for C18 and C19. The C6 proton signal is split by the adjacent fluorine atom, creating a characteristic doublet of doublets, with the magnitude of the coupling constant providing information about the α or β orientation of the fluorine.

¹³C NMR: The carbon spectrum reveals the number of unique carbon atoms. The C3, C4, and C5 carbons of the α,β-unsaturated ketone system have characteristic chemical shifts. The C6 carbon signal is directly coupled to the fluorine atom, resulting in a large one-bond coupling constant (¹JC-F), which is a definitive indicator of fluorination at this position. Other carbons near the fluorine atom (C5, C7, C8, C10) will show smaller two- and three-bond couplings (²JC-F, ³JC-F). nih.gov

¹⁹F NMR: This experiment provides a direct observation of the fluorine nucleus, with its chemical shift being highly sensitive to the local electronic environment and stereochemistry.

Table 1: Representative Expected NMR Data for 6α-Fluoro-3-oxoandrost-4-en-17-yl acetate

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-4 | ~5.8 | Singlet (broad) |

| H-6 | ~4.8 - 5.2 | ²JH-F ≈ 48-50 (for 6β-H) | |

| H-17 | ~4.6 | Triplet | |

| CH₃ (Acetate) | ~2.05 | Singlet | |

| ¹³C | C-3 | ~199 | |

| C-4 | ~125 | ³JC-F ≈ 5-10 | |

| C-5 | ~165 | ²JC-F ≈ 20-25 | |

| C-6 | ~90 | ¹JC-F ≈ 180-200 | |

| ¹⁹F | F-6 | ~ -170 to -180 | Coupling to H-6, H-7 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For steroids, soft ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion ([M+H]⁺). nih.gov

For this compound (C₂₁H₂₉FO₃, MW = 348.45 g/mol ), the high-resolution mass spectrum (HRMS) would be expected to show a protonated molecular ion [M+H]⁺ at m/z 349.2173. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways, including:

Loss of acetic acid (60 Da) from the molecular ion.

Loss of the entire acetate group.

Characteristic cleavages of the steroid B and D rings, which can help confirm the core structure. libretexts.orgnih.gov

The presence of fluorine would be evident in the accurate mass measurement and would influence the fragmentation, although the primary fragmentations are typically driven by the other functional groups.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information, including absolute stereochemistry, bond lengths, bond angles, and crystal packing. wikipedia.orgnih.gov For a novel steroid derivative, obtaining a crystal structure is the definitive method of characterization. The analysis would confirm the stereochemistry at all chiral centers, including the crucial α- or β-orientation of the fluorine atom at C6. It would also reveal the precise conformation of the steroid rings in the solid state. For a Δ⁴-3-one steroid, the A-ring typically adopts a distorted half-chair conformation. wikipedia.org

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

|---|---|

| Chemical Formula | C₂₁H₂₉FO₃ |

| Formula Weight | 348.45 |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | e.g., P2₁2₁2₁ or P2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules/unit cell) | 2 or 4 |

| Key Conformations | A-ring: Half-chair; B/C-rings: Chair; D-ring: Envelope |

Compound Nomenclature

Mechanistic Investigations of Biological Activities and Molecular Interactions of 6 Fluoro 3 Oxoandrost 4 En 17 Yl Acetate

Elucidation of Steroid Hormone Receptor Binding Dynamics

The biological activity of a steroid is intrinsically linked to its ability to bind to and modulate the function of specific intracellular receptors. The introduction of a fluorine atom into the steroid nucleus can significantly alter its electronic properties, conformation, and metabolic stability, thereby influencing its receptor binding affinity and downstream signaling.

The Progesterone (B1679170) Receptor (PR) is a ligand-activated transcription factor that plays a critical role in reproductive functions. nih.gov Upon binding a ligand like progesterone, the receptor undergoes a conformational change, dissociates from chaperone proteins, dimerizes, and translocates to the nucleus to regulate the expression of target genes. nih.gov

The interaction of 6-Fluoro-3-oxoandrost-4-en-17-yl acetate (B1210297) with the PR is predicated on its structural similarity to endogenous progestins. Research into other fluorinated steroids has shown that the progesterone receptor system can tolerate the substitution of fluorine for hydrogen reasonably well. nih.gov Specifically, studies on novel 17-fluorinated steroids have demonstrated potent antiprogestational activity, which was confirmed through in vitro receptor-binding and transactivation assays. nih.gov These findings suggest that fluorinated androstane (B1237026) derivatives can act as effective ligands for the PR. The fluorine atom at the 6-position of 6-Fluoro-3-oxoandrost-4-en-17-yl acetate likely influences the steroid's conformation and electronic distribution, which can affect its binding affinity and functional activity (agonist or antagonist) at the PR. Depending on the precise conformational changes induced upon binding, the compound could either mimic the effects of progesterone or block them, leading to potential applications in conditions dependent on progesterone signaling. nih.gov

The Glucocorticoid Receptor (GR) is a nearly ubiquitous nuclear receptor that mediates the physiological effects of glucocorticoids, such as cortisol. nih.govmdpi.com The classical mechanism of GR activation involves the binding of a glucocorticoid ligand in the cytoplasm, which triggers the dissociation of a heat shock protein complex, hyperphosphorylation, and translocation of the activated GR into the nucleus. nih.gov Inside the nucleus, GR homodimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) to activate or repress gene transcription (transactivation/transrepression). nih.govnih.gov

Fluorination is a common structural modification in potent synthetic glucocorticoids, often enhancing receptor affinity. nih.govnih.gov For instance, fluorinated corticosteroids like fluticasone (B1203827) furoate and mometasone (B142194) furoate exhibit significantly higher binding affinities for the human GR compared to non-fluorinated reference steroids like dexamethasone. nih.govnih.gov While direct binding data for this compound is not available, the presence of the 6-fluoro group suggests a potential for significant GR interaction. Studies on other fluorinated steroids have also investigated their antiglucocorticoid activity, indicating that interaction with the GR is a key characteristic to evaluate. nih.gov Therefore, it is plausible that this compound binds to the GR ligand-binding domain, inducing the conformational changes necessary for its activation and subsequent regulation of GR-responsive genes.

Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens. nih.gov Inhibition of this enzyme is a key therapeutic strategy for hormone-dependent breast cancer in postmenopausal women. nih.govwikipedia.org Steroidal aromatase inhibitors, which are typically androstane derivatives, function as crucial modulators of this pathway. nih.govwikipedia.org

These inhibitors are classified as Type I inhibitors. nih.gov They are androgen substrate analogues that interact with the active site of the aromatase enzyme in a mechanism-based manner. nih.govwikipedia.org The process involves:

Competitive Binding : The steroidal inhibitor, due to its structural similarity to the natural substrate androstenedione, competes for and binds to the enzyme's active site. wikipedia.org

Enzymatic Conversion : The aromatase enzyme begins its catalytic cycle on the inhibitor, treating it as a substrate.

Irreversible Inactivation : This enzymatic processing converts the inhibitor into a reactive intermediate that then binds covalently and irreversibly to the enzyme. nih.govwikipedia.orgresearchgate.net This permanent binding inactivates the enzyme, preventing it from metabolizing further androgen substrates. wikipedia.org

Exemestane is a well-characterized example of a steroidal, mechanism-based aromatase inhibitor. nih.gov Given that this compound is an androstane derivative, it shares the core structure necessary for recognition by the aromatase active site, suggesting a potential role as a Type I aromatase inhibitor.

| Inhibitor Type | Mechanism of Action | Binding Nature | Example Compounds (Androstane Derivatives) |

|---|---|---|---|

| Type I (Steroidal) | Acts as a false substrate, converted by the enzyme into a reactive intermediate that covalently bonds to and permanently inactivates the enzyme. nih.govwikipedia.org | Irreversible (Suicide Inactivator) | Exemestane, Formestane nih.gov |

| Type II (Non-Steroidal) | Binds reversibly to the enzyme's active site, often through interaction with the heme group of the cytochrome P450 unit, preventing the natural substrate from binding. nih.gov | Reversible (Competitive) | Anastrozole, Letrozole nih.gov |

Enzymatic Biotransformation and Metabolic Fate Analysis

The liver is the primary site for the metabolism of steroid hormones, where they undergo extensive enzymatic modifications to facilitate their excretion. nih.govfrontiersin.org The biotransformation of this compound is expected to follow pathways analogous to other androgens, although modified by the presence of the 6-fluoro substituent.

The hepatic metabolism of androgens generally involves Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility.

For an androstane derivative, key Phase I inactivation pathways include:

Reduction : The A-ring of the steroid is a primary target for reduction. The enzyme 5α-reductase converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), but it also participates in the inactivation pathways of other androgens. frontiersin.org

Hydroxylation : Various positions on the steroid nucleus can be hydroxylated, a reaction typically catalyzed by cytochrome P450 enzymes. oup.com However, hydroxylation at the 6β-position, a common metabolic route for many steroids, would be blocked by the fluorine atom in this compound. nih.gov

Hydrolysis : The 17-yl acetate ester group is susceptible to hydrolysis by esterase enzymes, releasing the corresponding 17-hydroxyl steroid.

Following Phase I modifications, the steroid or its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble compounds that can be readily excreted in the urine. longdom.org

Cytochrome P450 (CYP) enzymes, located predominantly in the liver, are crucial for the Phase I metabolism of a vast array of compounds, including steroids. nih.govmdpi.com The CYP3A subfamily, particularly CYP3A4, is the most abundant in the human liver and is responsible for metabolizing numerous steroids. oup.comnih.gov

Other enzymes involved in its metabolism would include hepatic reductases (e.g., 5α-reductase) and esterases responsible for cleaving the acetate group. frontiersin.org The expression and activity of these enzymes, including CYP3A4, can be influenced by other hormones like glucocorticoids and growth hormone, adding another layer of complexity to the metabolic fate of the compound. oup.com

| Enzyme Class | Specific Enzyme Example | Potential Role in Metabolism of this compound |

|---|---|---|

| Cytochrome P450 | CYP3A4 mdpi.com | Catalyzes oxidative metabolism (hydroxylation) at various positions, though 6-hydroxylation is blocked by the fluoro group. nih.govnih.gov |

| Reductases | 5α-reductase frontiersin.org | Reduces the A-ring double bond, a common step in androgen metabolism and inactivation. |

| Esterases | Carboxylesterases | Hydrolyzes the 17-yl acetate ester to a 17-hydroxyl group. |

| Transferases (Phase II) | UDP-glucuronosyltransferases (UGTs) | Conjugates hydroxyl groups with glucuronic acid to increase water solubility for excretion. |

| Transferases (Phase II) | Sulfotransferases (SULTs) | Conjugates hydroxyl groups with sulfate (B86663) groups to facilitate excretion. longdom.org |

Glucuronidation and Other Conjugation Pathways

The metabolic fate of synthetic steroids like this compound is a critical determinant of their biological activity and clearance. While specific studies on the glucuronidation and conjugation of this particular fluorinated androstane derivative are not extensively documented in publicly available literature, the metabolic pathways can be inferred from the well-established biotransformation of other steroids and fluorinated compounds.

Glucuronidation, a major phase II conjugation reaction, is a common pathway for the metabolism of steroids. This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of the steroid, facilitating its excretion via urine or bile. For a compound like this compound, potential sites for glucuronidation would be hydroxyl groups that may be introduced during phase I metabolism. The presence of the fluorine atom at the C6 position could influence the rate and site of metabolism. Fluorine substitution can alter the electronic properties of the steroid nucleus, potentially affecting the affinity of metabolic enzymes.

Other conjugation pathways that steroids can undergo include sulfation, where a sulfonate group is added, and glutathione (B108866) conjugation. These pathways, similar to glucuronidation, enhance the hydrophilicity of the molecule for excretion. The specific conjugation pathways that this compound undergoes would need to be determined through dedicated metabolic studies.

Cellular and Molecular Mechanisms of Biological Responses

Modulation of Gene Expression and Cellular Signaling Cascades

The biological effects of steroid hormones are primarily mediated through their interaction with specific intracellular receptors, which act as ligand-activated transcription factors to modulate gene expression. For an androstane derivative such as this compound, it is plausible that its effects are mediated through the androgen receptor (AR). Upon binding, the ligand-receptor complex would translocate to the nucleus and bind to androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Beyond the classical genomic pathway, androgens and their synthetic analogs can also elicit rapid, non-genomic effects by modulating various cellular signaling cascades. These pathways are often initiated by membrane-associated steroid receptors and can have profound effects on cell physiology. Some of the key signaling pathways that could be modulated by this compound, based on studies of other androgens, include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Androgens have been shown to rapidly activate the MAPK/extracellular signal-regulated kinase (ERK) pathway in various cell types, including neurons. nih.gov This activation can lead to downstream effects on cell proliferation, differentiation, and survival. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt signaling cascade is a crucial regulator of cell survival and metabolism. Androgens can activate this pathway, which in turn can inhibit apoptosis and promote cell growth. nih.gov

Crosstalk with NF-κB Signaling: There is evidence of significant crosstalk between androgen signaling and the pro-inflammatory NF-κB pathway. endocrine-abstracts.org Androgens can modulate TNFα-induced NF-κB activity, which may have implications for inflammation and cancer. endocrine-abstracts.orgresearchgate.net

The introduction of a fluorine atom at the C6 position can significantly alter the binding affinity and selectivity of the steroid for its receptor, as well as its interaction with other proteins, potentially leading to a unique profile of gene expression and signaling modulation. ontosight.ai

Mechanisms of Antiproliferative and Apoptotic Activity in Cancer Cells (based on cytotoxic steroid derivatives)

Numerous synthetic steroid derivatives have been investigated for their potential as anticancer agents, with many exhibiting potent antiproliferative and pro-apoptotic activities. While direct studies on this compound are limited, the mechanisms of action of structurally related cytotoxic androstane derivatives provide insights into its potential anticancer effects.

Studies on various androstane derivatives have revealed that they can induce apoptosis in cancer cells through multiple mechanisms:

Caspase-Dependent and Independent Pathways: Apoptosis, or programmed cell death, can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, often culminating in the activation of a cascade of proteases called caspases. Some androstane derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.com However, other studies have reported caspase-independent apoptosis, suggesting the involvement of alternative cell death pathways. researchgate.net

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. Pro-apoptotic members, such as Bax, promote apoptosis, while anti-apoptotic members, like Bcl-2, inhibit it. Several androstane derivatives have been shown to induce apoptosis by upregulating the expression of Bax and downregulating Bcl-2, thereby shifting the cellular balance towards cell death. mdpi.comresearchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, cytotoxic steroids can also inhibit cancer cell proliferation by causing cell cycle arrest at various phases, such as G0/G1 or G2/M. mdpi.com This prevents the cancer cells from dividing and proliferating.

The presence and position of a fluorine atom in the steroid nucleus can influence the cytotoxic potency of the compound. researchgate.net Fluorinated steroid derivatives have shown significant antiproliferative effects against various cancer cell lines. nih.gov

Apoptotic Mechanisms of Androstane Derivatives in Cancer Cells

| Mechanism | Key Proteins/Events | Observed in | Reference |

|---|---|---|---|

| Caspase-Independent Apoptosis | Upregulation of BAX, downregulation of Bcl-2, PARP cleavage, lack of caspase-3 activation | MDA-MB-231 breast cancer cells | researchgate.net |

| Caspase-Dependent Apoptosis | Activation of Caspase-9 and Caspase-3, PARP cleavage, release of Cytochrome c | Jurkat T-cell acute lymphoblastic leukemia cells | mdpi.com |

| Cell Cycle Arrest | Arrest at G0/G1 phase, downregulation of CDK6 and Cyclin D1 | Jurkat T-cell acute lymphoblastic leukemia cells | mdpi.com |

Antimicrobial Action Mechanisms (for related diketosteroids)

Certain steroid derivatives, particularly cationic amphiphilic steroids and some diketosteroids, have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The primary mechanism of action for many of these compounds involves the disruption of microbial cell membranes.

Facially amphiphilic steroids, which have distinct hydrophilic and hydrophobic faces, are thought to interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death. oup.com This mechanism is similar to that of many naturally occurring antimicrobial peptides. oup.com This membrane-disrupting activity can be effective against both Gram-positive and Gram-negative bacteria. oup.com

In the context of fungal infections, some steroid-like molecules can interfere with the synthesis of essential components of the fungal cell wall, such as ergosterol (B1671047). wikipedia.orgwikipedia.org Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and fungal cell death. wikipedia.orgoup.com Diketosteroids, due to their structural features, could potentially interfere with enzymes involved in the biosynthesis of the fungal cell wall or directly interact with the membrane, leading to antifungal effects. For example, inhibitors of chitin (B13524) synthase, another crucial component of the fungal cell wall, have been investigated as antifungal agents. nih.govfrontiersin.org

Antimicrobial Mechanisms of Steroid Derivatives

| Mechanism | Target | Organism Type | Reference |

|---|---|---|---|

| Membrane Disruption | Bacterial cell membrane | Gram-positive and Gram-negative bacteria | oup.comacs.orgresearchgate.net |

| Inhibition of Ergosterol Synthesis | Enzymes in the ergosterol biosynthesis pathway (e.g., C-14 reductase) | Fungi | wikipedia.orgwikipedia.orgoup.com |

| Inhibition of Chitin Synthesis | Chitin synthase | Fungi | nih.govfrontiersin.org |

Chemical Proteomics and Target Identification Methodologies for Steroid Ligands

Identifying the protein targets of steroid ligands is crucial for understanding their mechanisms of action and for drug discovery. Chemical proteomics has emerged as a powerful set of techniques for this purpose. These methods often involve the use of modified steroid probes to "fish out" their binding partners from complex biological mixtures.

Several key methodologies are employed for the identification of steroid-binding proteins:

Affinity Chromatography: This is a classical and widely used technique where a steroid ligand is immobilized on a solid support (e.g., agarose (B213101) beads). wikipedia.orgsartorius.com A cell lysate is then passed over this matrix, and proteins that specifically bind to the steroid are retained, while non-binding proteins are washed away. wikipedia.orgsartorius.com The bound proteins can then be eluted and identified by mass spectrometry. documentsdelivered.comnih.gov

Photoaffinity Labeling: This technique utilizes a photoreactive version of the steroid ligand. nih.govoup.comnih.gov The probe is incubated with a biological sample, and upon exposure to UV light, it forms a covalent bond with its binding protein(s). nih.govscilit.com This allows for the specific and stable labeling of target proteins, which can then be identified.

Chemical Proteomics with Affinity-Based Probes: This modern approach often combines affinity purification with quantitative mass spectrometry. researchgate.net A biotinylated or otherwise tagged steroid probe is used to capture its binding proteins from a cell lysate. researchgate.net These protein complexes are then isolated using streptavidin beads and analyzed by mass spectrometry to identify and quantify the bound proteins. nih.govnih.gov This method can provide a comprehensive profile of the proteins that interact with a given steroid. uni-tuebingen.de

Computational and Theoretical Chemistry Studies of 6 Fluoro 3 Oxoandrost 4 En 17 Yl Acetate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, which are fundamental to its chemical reactivity and interactions. nih.gov These methods use the principles of quantum mechanics to model the distribution of electrons in atoms and molecules, providing an accurate description of their behavior. nih.gov

For 6-fluoro-3-oxoandrost-4-en-17-yl acetate (B1210297), QM calculations can elucidate several key characteristics. By solving the Schrödinger equation for the molecule, researchers can determine its three-dimensional structure with high precision. From this, electronic properties such as the molecular electrostatic potential (MEP), highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be mapped. The MEP indicates the charge distribution and can predict regions of the molecule that are likely to engage in electrostatic interactions. The HOMO and LUMO energies, and the gap between them, are crucial for understanding the molecule's chemical stability and reactivity, including its susceptibility to metabolic transformation. nih.gov For instance, QM calculations can be used to evaluate the likelihood of bond breakage, a necessary step in metabolism. nih.gov

Table 1: Key Electronic Descriptors from Quantum Mechanical Calculations

| Descriptor | Description | Relevance for 6-Fluoro-3-oxoandrost-4-en-17-yl acetate |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Indicates susceptibility to oxidation and interaction with electron-deficient species or receptor sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates susceptibility to reduction and interaction with electron-rich species or receptor sites. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher chemical stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting sites for non-covalent interactions with a receptor. |

| Atomic Charges | Calculated charge associated with each atom in the molecule. | Helps in understanding intramolecular charge transfer and the nature of specific atomic interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. researchgate.net For this compound, an analog of testosterone (B1683101), the primary biological target is the androgen receptor (AR). nih.gov

Molecular Docking predicts the preferred orientation of the ligand when bound to the receptor's binding site. The process involves preparing a 3D structure of the AR and the ligand, followed by a computational search for the best binding pose, which is evaluated using a scoring function to estimate binding affinity. researchgate.netresearchgate.net This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For example, studies on other AR ligands have identified crucial interactions with residues like Asn705 and Trp741. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor interaction. Starting from a docked pose, MD simulations model the movement of every atom in the system over time, typically nanoseconds to microseconds. nih.gov This allows for the assessment of the stability of the binding pose and reveals how the ligand and protein adapt to each other. nih.govnih.gov MD simulations can confirm the persistence of key interactions found in docking and identify conformational changes in the receptor induced by ligand binding, which is critical for its activation or inhibition. nih.gov

Table 2: Potential Interacting Residues in the Androgen Receptor (AR) Ligand-Binding Pocket

| Residue | Type of Interaction | Potential Role in Binding this compound |

|---|---|---|

| Asn705 | Hydrogen Bond | The 3-keto group of the steroid could act as a hydrogen bond acceptor. |

| Gln711 | Hydrogen Bond | The 17-acetate group could potentially interact with this residue. |

| Arg752 | Hydrogen Bond / Cation-π | Forms a critical hydrogen bond with the 3-keto group of native androgens. |

| Trp741 | Hydrophobic / π-π Stacking | The steroidal A/B ring system could form hydrophobic contacts. |

| Met742 | Hydrophobic | The core steroid structure is likely to have extensive hydrophobic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a robust QSAR model, the biological potency of new, untested compounds can be predicted, guiding the design of more effective molecules. researchgate.net

To build a QSAR model for a class of compounds including this compound, a dataset of structurally related androstane (B1237026) derivatives with experimentally measured biological activities (e.g., binding affinity to the androgen receptor) is required. For each compound in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links the descriptors to the observed activity. researchgate.net The predictive power of the model is rigorously validated using internal and external test sets of compounds. mdpi.com A successful QSAR model can highlight which molecular properties are most important for activity, providing valuable insights for designing new analogs with enhanced potency. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Describes the basic composition and connectivity of the molecule. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Numerical representation of molecular topology and shape. |

| Geometric | Molecular Surface Area, Molecular Volume | 3D descriptors related to the size and shape of the molecule. |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Describes properties like solubility and polarizability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Quantifies the electronic aspects of the molecule derived from QM calculations. |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling Methodologies

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. mdpi.com Assessing ADME properties early in the drug discovery process is crucial, as poor pharmacokinetics is a major cause of clinical trial failures. mdpi.com These predictive models help to prioritize compounds with favorable drug-like properties. nih.gov

For this compound, various ADME parameters can be estimated using specialized software platforms. nih.gov These platforms use large databases of experimental data to build predictive models based on a compound's structure.

Absorption: Prediction of properties like intestinal absorption, oral bioavailability, and permeability through cell membranes (e.g., Caco-2 models).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of the primary sites of metabolism on the molecule and its potential to inhibit or induce key metabolic enzymes, such as the Cytochrome P450 (CYP) family. mdpi.com

Excretion: Estimation of parameters related to the compound's clearance from the body.

These in silico tools allow for the rapid screening of compounds, flagging potential liabilities and guiding chemical modifications to improve the ADME profile. nih.gov

Table 4: Hypothetical In Silico ADME Profile for this compound

| Parameter | Predicted Value | Implication |

|---|---|---|

| LogP | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good absorption but potentially poor solubility. |

| Aqueous Solubility | Low | High lipophilicity often correlates with low water solubility. |

| Human Intestinal Absorption | High (>90%) | Steroid-like molecules are often well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good potential for crossing the intestinal wall. |

| CYP3A4 Inhibition | Potential Inhibitor/Substrate | The steroid nucleus is a common substrate for CYP3A4, a major drug-metabolizing enzyme. mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Lipophilic compounds of this size can often cross the BBB. |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov It is a cost-effective method to narrow down the vast chemical space to a manageable number of candidates for experimental testing. nih.gov Starting with a molecule like this compound, both ligand-based and structure-based VS approaches can be employed. eurofinsdiscovery.com

Ligand-Based Drug Design is used when the 3D structure of the target is unknown, but a set of active molecules has been identified. eurofinsdiscovery.com Using this compound as a template, one can search for compounds with similar properties. Methods include:

2D/3D Similarity Searching: Searching databases for molecules with similar fingerprints or 3D shapes.

Pharmacophore Modeling: Creating a 3D model of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic regions) and using it as a query to screen libraries. nih.gov

Structure-Based Virtual Screening is employed when the 3D structure of the target protein (e.g., the androgen receptor) is known. eurofinsdiscovery.com This approach involves docking millions of compounds from virtual libraries into the receptor's binding site and ranking them based on their predicted binding affinity. eurofinsdiscovery.com This can identify novel chemical scaffolds that are structurally different from known ligands but still fit the binding pocket effectively.

Table 5: Comparison of Virtual Screening Approaches

| Approach | Basis | Requirements | Output |

|---|---|---|---|

| Ligand-Based | Knowledge of active ligands. researchgate.net | A known active molecule or a set of actives (e.g., this compound). | Compounds with similar structural or physicochemical properties to the known actives. |

| Structure-Based | Knowledge of the 3D structure of the biological target. nih.gov | A high-resolution 3D structure of the target protein (e.g., Androgen Receptor). | Compounds predicted to have high binding affinity for the target's active site. |

Future Directions and Emerging Research Avenues for Fluorinated Androstane Derivatives

Rational Design of Next-Generation Fluorinated Steroids with Enhanced Selectivity and Potency

The future of fluorinated steroid development lies in the rational, structure-based design of molecules with precisely tailored properties. The introduction of fluorine can dramatically alter a molecule's electronic properties, metabolic stability, and binding affinity. tandfonline.comresearchgate.net By understanding the structure-activity relationships (SAR), researchers can strategically place fluorine atoms to enhance desired effects. drugdesign.org

For instance, fluorination at the 6α-position is known to influence glucocorticoid activity while having different effects on salt retention compared to 9α-fluorination. uomustansiriyah.edu.iq The goal is to move beyond empirical screening and use computational models to predict how specific substitutions will affect receptor binding and selectivity. nih.gov This involves optimizing the electrostatic charge distribution of the ligand to achieve a favorable balance between strong intermolecular interactions with the target and the energetic penalty of desolvation. nih.gov By analyzing the hydrophobic and electronic requirements of receptor binding pockets, new analogues can be designed with superior potency and a reduced likelihood of interacting with other steroid receptors, thereby increasing selectivity. acs.org

| Substitution Position | General Effect on Physicochemical Properties | Impact on Biological Activity | Rationale for Design |

|---|---|---|---|

| C-6 | Increases lipophilicity; alters electronic nature of the A-ring. | Can enhance anti-inflammatory activity and modulate androgenic effects. 6α- and 6β-isomers often have distinct pharmacological profiles. nih.gov | To improve metabolic stability against A-ring reduction and enhance target receptor affinity. |

| C-9 | Strong electron-withdrawing effect influences the B-ring and the 11-hydroxyl group. | Significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq | To drastically increase potency, often requiring other modifications to improve selectivity. |

| C-16 | Provides steric hindrance on the D-ring. | Can decrease mineralocorticoid activity and influence binding to the androgen receptor. nih.gov | To separate glucocorticoid effects from unwanted mineralocorticoid side effects. |

| C-21 | Blocks metabolism at the C-21 position. | Can block hydroxylation by enzymes like CYP21A2, potentially redirecting metabolic pathways. nih.gov | To create metabolically stable derivatives or to design specific enzyme inhibitors. |

Exploration of Novel Biological Targets and Therapeutic Applications

While fluorinated androstanes have established roles, primarily in hormone-related therapies, their unique properties make them candidates for a wider range of therapeutic applications. Research is expanding to investigate their potential against novel biological targets.

Emerging evidence suggests that certain steroid derivatives possess neuroprotective and anti-inflammatory activities, opening up possibilities for treating neurodegenerative and inflammatory diseases. uomustansiriyah.edu.iqingentaconnect.com The ability of fluorinated steroids to modulate specific enzyme pathways could be harnessed to develop highly selective inhibitors for targets beyond traditional nuclear hormone receptors. For example, by blocking specific cytochrome P450 enzymes, fluorinated steroids could alter the biosynthesis of other crucial hormones, offering a new approach to treating metabolic disorders. nih.gov Future research will focus on screening these compounds against a broader array of enzymes, ion channels, and signaling pathways to uncover previously unknown therapeutic opportunities.

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Neurodegenerative Diseases | Neurotransmitter receptors, neuroinflammatory pathways | Some steroids exhibit neuroprotective effects; fluorination could enhance blood-brain barrier penetration and target engagement. ingentaconnect.com |

| Metabolic Syndrome | Enzymes in the steroidogenesis pathway (e.g., CYP17A1) | Selective inhibition of key enzymes could rebalance (B12800153) hormone levels implicated in metabolic disorders. nih.gov |

| Oncology | Aromatase, 5α-reductase, novel cancer-specific pathways | Established use in hormone-dependent cancers can be expanded by designing derivatives that overcome resistance or target non-traditional pathways. ingentaconnect.comnih.gov |

| Autoimmune Disorders | Cytokine signaling pathways, immune cell receptors | Potent anti-inflammatory properties can be refined to target specific components of the immune system with greater precision. uomustansiriyah.edu.iq |

Development of Advanced Synthetic Methodologies for Sustainable Production

The complex, multi-step synthesis of fluorinated steroids presents significant challenges in terms of efficiency, cost, and environmental impact. researchgate.net Future research is intensely focused on developing greener, more sustainable manufacturing processes. researchgate.netmdpi.com

Biocatalysis is a promising approach, using purified enzymes or whole-cell microorganisms to perform highly specific chemical transformations, such as hydroxylations or redox reactions, at positions that are difficult to modify with traditional chemistry. researchgate.netrsc.orgorientjchem.org This method offers high regio- and stereoselectivity under mild conditions, reducing waste and the need for toxic reagents. mdpi.comresearchgate.net

Continuous flow chemistry is another transformative technology being applied to steroid synthesis. uva.nl By performing reactions in a continuous stream through small reactors, this method offers superior control over temperature and mixing, improves safety (especially for hazardous reagents used in fluorination), and allows for easier automation and scale-up. researchgate.netaurigeneservices.comnih.gov The integration of flow chemistry with biocatalysis and photochemistry is expected to streamline the production of complex steroids, making their synthesis more efficient and environmentally friendly. uva.nl

| Methodology | Advantages | Challenges | Future Outlook |

|---|---|---|---|

| Traditional Batch Synthesis | Well-established procedures. | Often requires harsh reagents, produces significant waste, can have safety concerns, and may be inefficient. researchgate.net | Will likely be replaced or augmented by more sustainable methods. |

| Biocatalysis / Microbial Transformation | High selectivity, mild reaction conditions, reduced environmental impact, can perform difficult chemical steps. mdpi.comorientjchem.org | Low solubility of steroids in aqueous media, identifying and engineering suitable enzymes can be complex. researchgate.net | Growing role, especially with advances in genetic and metabolic engineering to create optimized microbial strains. researchgate.net |

| Continuous Flow Chemistry | Enhanced safety, improved efficiency and heat transfer, easy automation and scalability, enables novel reactions. uva.nlmdpi.com | Initial setup costs, challenges with handling solids in flow, requires process optimization. nih.gov | Expected to become a standard for industrial production, particularly when integrated with other technologies like biocatalysis. researchgate.net |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully understand how fluorinated steroids exert their effects, researchers are turning to "omics" technologies. These high-throughput methods provide a global view of molecular changes within a biological system, offering deep insights into a drug's mechanism of action. nih.govbioscientifica.com

Genomics and Transcriptomics reveal how these compounds modulate gene expression. By identifying which genes are turned on or off in response to treatment, scientists can pinpoint the primary cellular pathways being affected. nih.govmdpi.com

Proteomics analyzes changes in protein levels and modifications, providing a functional snapshot of the cellular response downstream of gene expression changes. bioscientifica.com

Metabolomics , particularly "steroidomics," focuses on the comprehensive analysis of steroids and their metabolites. nih.gov This can uncover how a drug alters steroid biosynthesis and metabolism, identify novel biomarkers for drug response, and provide a deeper understanding of endocrine system dynamics. researchgate.netnih.govmetwarebio.com

Integrating these multi-omics datasets provides a holistic understanding of a drug's impact, from gene to function, which is crucial for identifying predictive biomarkers and understanding off-target effects. researchgate.netnih.gov

| Omics Technology | Primary Focus | Key Research Questions Addressed |

|---|---|---|

| Genomics | DNA sequence variations | How do genetic differences in steroid receptors or metabolizing enzymes affect individual drug response? mdpi.com |

| Transcriptomics | RNA expression levels | Which genes and signaling pathways are activated or suppressed by the steroid? nih.gov |

| Proteomics | Protein abundance and post-translational modifications | What are the functional consequences of gene expression changes at the protein level? bioscientifica.com |

| Metabolomics (Steroidomics) | Small molecule metabolites, especially steroids | How does the drug alter endogenous steroid profiles? What are the metabolic biomarkers of drug efficacy or toxicity? nih.govnih.gov |

Application of Artificial Intelligence and Machine Learning in Steroid Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new fluorinated steroids. These computational tools can analyze vast and complex datasets to identify patterns that are not apparent to human researchers.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. kg.ac.rs By training an algorithm on a dataset of existing steroid structures and their known biological activities, a QSAR model can be built to predict the potency and selectivity of novel, untested compounds. nih.govnih.govsddn.es This allows for the rapid in silico screening of thousands of virtual molecules, prioritizing the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources. nih.gov

Furthermore, ML algorithms can be used to optimize synthetic routes, predict pharmacokinetic properties, and analyze complex omics data to identify novel drug targets or patient-specific biomarkers. nih.govgithub.com As more high-quality biological data becomes available, the predictive power of AI/ML models will continue to grow, accelerating the entire drug discovery pipeline.

| Discovery Stage | AI / ML Application | Expected Outcome |

|---|---|---|

| Target Identification | Analysis of omics and clinical data | Identification of novel biological targets and pathways relevant to disease. |

| Hit Identification | Virtual screening of large compound libraries using predictive models. | Rapid identification of promising lead compound structures. |

| Lead Optimization | QSAR modeling to predict activity, selectivity, and pharmacokinetic properties. kg.ac.rssddn.es | Rational design of new analogues with improved properties. |

| Synthesis Planning | Retrosynthesis prediction algorithms. | Design of more efficient and sustainable chemical synthesis routes. |

Q & A

Basic Research Questions

Q. How can researchers distinguish 6-Fluoro-3-oxoandrost-4-en-17-yl acetate from structurally similar steroids during synthesis?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Analyze characteristic shifts for the 6-fluoro substituent (e.g., distinct -NMR peaks) and the 3-oxo group (downfield -NMR signals).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z for [M+H]) and fragmentation patterns unique to the acetate group at C16.

- X-ray Crystallography : Resolve steric and electronic effects of fluorine substitution on the androstane backbone .

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters:

- Factors : Reaction temperature, solvent polarity (e.g., dichloromethane vs. THF), and fluorination agent (e.g., Selectfluor vs. DAST).

- Response Variables : Yield, purity (HPLC), and reaction time.

- Statistical Analysis : Apply a fractional factorial design to minimize trials while identifying significant interactions (e.g., solvent-fluorination agent synergies) .

Q. How does fluorination at the C6 position influence the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies :

- Conditions : Expose the compound to buffered solutions (pH 1–12) at 40°C for 14 days.

- Analysis : Monitor degradation via LC-MS and compare with non-fluorinated analogs. Fluorine’s electron-withdrawing effect typically enhances resistance to hydrolysis at the 3-oxo group but may increase susceptibility to nucleophilic attack at C17-acetate .

Advanced Research Questions

Q. What computational methods are effective in predicting the binding affinity of this compound to steroid receptors?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) and molecular docking :

- Step 1 : Optimize the ligand’s geometry using DFT (e.g., B3LYP/6-31G*).

- Step 2 : Dock into receptor structures (e.g., androgen receptor PDB: 2AM9) using AutoDock Vina.

- Validation : Compare predicted binding energies with experimental IC values from competitive radioligand assays .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Address pharmacokinetic-pharmacodynamic (PK-PD) disparities:

- In Vitro : Measure metabolic stability in liver microsomes (e.g., CYP3A4-mediated oxidation).

- In Vivo : Use radiolabeled -analogs for PET imaging to track tissue distribution and clearance.

- Data Integration : Apply compartmental modeling to correlate in vitro metabolism rates with in vivo exposure levels .

Q. What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Implement preparative HPLC with orthogonal separation modes:

- Column 1 : C18 reverse phase (gradient: 20–80% acetonitrile in water).

- Column 2 : Chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution.

- Validation : Confirm purity via -NMR integration and HRMS .

Methodological Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization (DOE Example)

| Factor | Levels | Significance (p-value) |

|---|---|---|

| Temperature | 25°C, 50°C, 75°C | <0.01 |

| Solvent | Dichloromethane, THF, Ethanol | 0.03 |

| Fluorination Agent | Selectfluor, DAST, NFSI | <0.001 |

Table 2 : Comparative Stability of Fluorinated vs. Non-Fluorinated Analogs

| Condition (pH) | Degradation Half-Life (Days) |

|---|---|

| 6-Fluoro analog (pH 7) | 28.5 ± 1.2 |

| Non-fluorinated (pH 7) | 14.3 ± 0.8 |

| 6-Fluoro analog (pH 12) | 7.1 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.